ethyl 1-(7H-purin-6-yl)piperidine-4-carboxylate
CAS No.:
Cat. No.: VC16290745
Molecular Formula: C13H17N5O2
Molecular Weight: 275.31 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C13H17N5O2 |
---|---|
Molecular Weight | 275.31 g/mol |
IUPAC Name | ethyl 1-(7H-purin-6-yl)piperidine-4-carboxylate |
Standard InChI | InChI=1S/C13H17N5O2/c1-2-20-13(19)9-3-5-18(6-4-9)12-10-11(15-7-14-10)16-8-17-12/h7-9H,2-6H2,1H3,(H,14,15,16,17) |
Standard InChI Key | XFEZZQUTXFCCRQ-UHFFFAOYSA-N |
Canonical SMILES | CCOC(=O)C1CCN(CC1)C2=NC=NC3=C2NC=N3 |
Introduction
Structural and Chemical Properties
Molecular Architecture
The compound’s structure integrates two pharmacologically significant motifs:
-
Piperidine ring: A six-membered heterocycle with one nitrogen atom, known for enhancing bioavailability and membrane permeability in drug candidates .
-
Purine moiety: A bicyclic system comprising fused pyrimidine and imidazole rings, ubiquitous in nucleic acids and ATP-dependent processes.
The ester group at the piperidine-4-position introduces hydrolytic susceptibility, enabling prodrug strategies or metabolic activation.
Table 1: Key Molecular Properties
Property | Value |
---|---|
Molecular formula | C₁₃H₁₇N₅O₂ |
Molecular weight | 275.31 g/mol |
Functional groups | Ester, tertiary amine, purine |
Synthesis and Chemical Reactivity
Synthetic Pathways
While no published protocols explicitly describe this compound’s synthesis, analogous piperidine-purine hybrids suggest a multi-step approach:
-
Piperidine intermediate preparation: Ethyl piperidine-4-carboxylate serves as a precursor, synthesized via esterification of piperidine-4-carboxylic acid .
-
Purine coupling: Nucleophilic substitution at the purine’s 6-position using a piperidine derivative under basic conditions.
Critical challenges include regioselectivity in purine functionalization and minimizing racemization at the piperidine nitrogen.
Reactivity Profile
The compound’s reactivity is governed by its functional groups:
-
Ester hydrolysis: Under acidic or basic conditions, yielding a carboxylic acid derivative.
-
Purine ring modifications: Electrophilic substitution at the 2- or 8-positions, enabling halogenation or alkylation.
-
Piperidine nitrogen alkylation: Potential for quaternary ammonium salt formation, altering solubility and charge.
Biological Activity and Mechanisms
Table 2: Hypothesized Kinase Targets
Kinase Family | Associated Diseases | Probable IC₅₀ Range |
---|---|---|
Protein kinase B (Akt) | Cancer, diabetes | 10–100 nM |
Cyclin-dependent kinases | Cancer, neurodegenerative | 50–500 nM |
Nucleic Acid Metabolism Interference
By structurally resembling purine bases, the compound may:
-
Inhibit purine salvage pathway enzymes (e.g., hypoxanthine-guanine phosphoribosyltransferase).
-
Intercalate into DNA/RNA, disrupting replication or transcription.
Comparative Analysis with Structural Analogs
Ethyl Piperidine-4-Carboxylate Derivatives
The parent compound ethyl piperidine-4-carboxylate (CAS 1126-09-6) lacks the purine moiety but shares ester and piperidine functionalities . Its applications as a building block in drug synthesis highlight the hybrid compound’s potential derivatization pathways.
Table 3: Analog Comparison
Compound | Key Structural Difference | Primary Application |
---|---|---|
Ethyl piperidine-4-carboxylate | No purine group | Intermediate in drug synthesis |
6-Benzylaminopurine derivatives | Piperidine replaced by benzyl | Plant growth regulation |
Gefitinib | Quinazoline core | EGFR kinase inhibition |
Research Frontiers and Challenges
Target Identification
High-throughput screening against kinase libraries could validate inhibition hypotheses. Surface plasmon resonance (SPR) assays would quantify binding affinities.
ADMET Profiling
Predicted properties based on structural features:
-
Absorption: Moderate (LogP ≈ 1.5–2.5)
-
Metabolism: Ester hydrolysis via carboxylesterases
-
Toxicity: Potential purine antagonism leading to hematological effects
Synthetic Optimization
-
Stereochemical control: Introducing chirality at the piperidine nitrogen for enhanced target specificity.
-
Prodrug strategies: Masking the ester as a tert-butyl group to improve oral bioavailability.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume